molecular formula C11H15F3N4O B7577533 1,1,1-Trifluoro-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol

1,1,1-Trifluoro-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol

Cat. No. B7577533
M. Wt: 276.26 g/mol
InChI Key: ZYJOBEHLAYWDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C13H17F3N4O and is commonly referred to as TFP.

Mechanism of Action

TFP is a potent and selective antagonist of the adenosine A2A receptor, a subtype of GPCR. The binding of TFP to the A2A receptor prevents the receptor from interacting with its natural ligands, thereby blocking its downstream signaling pathways. This mechanism of action has been extensively studied and characterized, making TFP a valuable tool for the study of A2A receptor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFP have been extensively studied in vitro and in vivo. In vitro studies have shown that TFP is a potent and selective antagonist of the A2A receptor, with no significant off-target effects. In vivo studies have shown that TFP can modulate the activity of the A2A receptor in various tissues, including the brain and immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFP is its high potency and selectivity for the A2A receptor. This makes it a valuable tool for the study of A2A receptor function in vitro and in vivo. However, one limitation of TFP is its relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research involving TFP. One area of interest is the development of more potent and selective A2A receptor antagonists based on the structure of TFP. Another area of interest is the use of TFP as a tool for the study of other GPCRs, as its mechanism of action may be applicable to other receptor subtypes. Additionally, TFP may have potential therapeutic applications in the treatment of various diseases, including Parkinson's disease and cancer.

Synthesis Methods

The synthesis of TFP involves several steps, starting with the reaction of 4-pyrimidin-2-ylpiperazine with 1,1,1-trifluoro-2-propanol in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to produce the final product, TFP. The synthesis of TFP has been optimized and improved over the years, resulting in high yields and purity levels.

Scientific Research Applications

TFP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TFP as a tool for the study of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in many physiological processes and are the target of many drugs, making them an important area of study in drug discovery.

properties

IUPAC Name

1,1,1-trifluoro-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c12-11(13,14)9(19)8-17-4-6-18(7-5-17)10-15-2-1-3-16-10/h1-3,9,19H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJOBEHLAYWDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(F)(F)F)O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol

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